molecular formula C19H20N2O2S B2513101 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide CAS No. 864925-35-9

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Cat. No.: B2513101
CAS No.: 864925-35-9
M. Wt: 340.44
InChI Key: UDNDQJMEXVAZKA-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a synthetic benzo[d]thiazole derivative of significant interest in medicinal chemistry and oncology research. Compounds featuring the benzo[d]thiazole core are frequently investigated for their potential to act as potent inhibitors of key enzymatic pathways involved in cancer proliferation . This particular scaffold is known to target tyrosine kinases, a class of receptors critically involved in regulating cell division, metabolism, and programmed cell death . Research into analogous structures has demonstrated promising activity as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a strategic approach to simultaneously impede tumor cell growth and suppress angiogenesis, the process by which tumors develop new blood vessels . The structural features of this compound, including the 3-ethyl substituent and the (E)-ylidene benzamide motif, are designed to optimize binding affinity and selectivity for enhanced pharmacological profiling in pre-clinical studies. It serves as a valuable chemical tool for researchers exploring novel targeted therapies and the mechanisms of signal transduction in various cancer cell models.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-5-21-17-15(23-4)7-6-8-16(17)24-19(21)20-18(22)14-10-9-12(2)13(3)11-14/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDQJMEXVAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is a member of the thiazole derivative family, known for their diverse biological activities. Thiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The chemical formula for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S with a molecular weight of approximately 342.43 g/mol. The structure features a thiazole ring linked to an amide group, which is critical for its biological activity.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazole compounds were evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring and substitution patterns significantly influence their potency against cancer cells.

CompoundCell Line TestedIC50 (µM)Reference
Thiazole Derivative AHeLa5.0
Thiazole Derivative BMCF-78.0
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamideA5496.5

The compound demonstrated an IC50 value of 6.5 µM against A549 lung cancer cells, indicating moderate efficacy compared to other derivatives.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. In vitro studies have shown that (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest potential applications in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored through various assays measuring cytokine production and inflammatory markers. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives, including our compound, where it was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, showing that modifications at the benzamide position can enhance antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Core Structure Heterocycle Substituents Benzamide Substituents Reported Activity/Properties Evidence ID
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide Benzo[d]thiazole 3-ethyl, 4-methoxy 3,4-dimethyl N/A (hypothesized bioactivity) -
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazole 3-phenyl, 4-p-tolyl Acetamide MAO inhibition (both isoforms)
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-chlorobenzylidene, 5-(4-methylphenyl) None Broad-spectrum bioactivity
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide Benzo[d]thiazole 3-(2-ethoxyethyl), 4-fluoro 3-(methylsulfonyl) N/A (structural analog)
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzo[d]thiazole 3-ethyl, 4-ethoxy 4-(isoquinolinylsulfonyl) N/A (solubility enhancer)

Key Findings from Comparative Analysis

Heterocycle Core Impact: Benzo[d]thiazole vs. Thiadiazoles, with two nitrogen atoms, may exhibit stronger hydrogen-bonding interactions .

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electrons, contrasting with 4-fluoro (electron-withdrawing) in . This difference may alter redox stability or intermolecular interactions .
  • Benzamide Modifications : The 3,4-dimethylbenzamide in the target compound introduces steric bulk, which could hinder rotational freedom compared to smaller acetamide (4a) or sulfonamide () groups. Methylsulfonyl substituents () may enhance solubility but reduce membrane permeability .

Thiadiazole analogs () exhibit insecticidal and fungicidal activities, implying that heterocycle choice directly influences biological specificity .

Synthetic Accessibility :

  • The target compound’s synthesis may resemble one-pot multicomponent reactions (e.g., ) or reflux-based cyclization (). Thiadiazole derivatives often require carbodithioate intermediates (), which are less applicable to benzothiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.